molecular formula C5H6OS B153581 3-Thiophenemethanol CAS No. 71637-34-8

3-Thiophenemethanol

Cat. No. B153581
M. Wt: 114.17 g/mol
InChI Key: BOWIFWCBNWWZOG-UHFFFAOYSA-N
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Patent
US08772764B2

Procedure details

The syntheses of the initial hydroxymethyl polymer and O-alkyl derivatives are outlined in Schemes 1 and 2, respectively. The synthesis of the monomer 3,3′″-Didodecylquaterthiophene was obtained as reported in the literature in 75% yield by Stille coupling of two equivalents of 2-bromododecylthiophene with 5,5′-bis(trimethyltin)-2,2′-bithiophene.72 2,2′-Dibromo-3-3′″-didodecyl-quaterthiophene was then subjected to bromination using two equivalents of n-bromosuccinimide (NBS) in chloroform/acetic acid. The product was confirmed by the appearance of a singlet peak at 6.89 ppm in 1H NMR corresponding to the C—H proton at the 2-position of the thiophene ring. Thiophen-3-ylmethyl acetate was synthesized from thiophen-3-ylmethanol, which when subjected to acetylation using acetyl chloride in presence of DMAP as a catalyst resulted in the desired compound in good yield.73 Thien-3-ylmethanol was obtained from the reduction of thiophene-3-carboxaldehyde using LiAlH4. 1H NMR confirmed the product. A functionalized TTF derivative was synthesized by subjecting TTF to monolithiation using lithium diisoproplyamide as reported in the literature. The monolithiated product hence formed was formylated using N-methyl-N-phenylformamide, which then upon reduction with NaBH4 in methanol resulted in 4-formyltetrathiafulvalene.74 4-Formyltetrathiafulvalene was then substituted with 1,8-dibromooctane in a THF/DMF solvent mixture, which resulted in 4-(((8-bromooctyl)oxy)methyl)-2,2′-bi(1,3-dithiolylidene) in 65% yield. The product was confirmed by the disappearance of the —OH peak at 1.9 ppm and the appearance of two different types of triplet at 3.40 ppm and 3.42 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
chloroform acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
hydroxymethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
O-alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
3,3′″-Didodecylquaterthiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
2-bromododecylthiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
5,5′-bis(trimethyltin) 2,2′-bithiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
2,2′-Dibromo-3-3′″-didodecyl-quaterthiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(C1C=CSC=1C1SC=CC=1C1SC=CC=1C1SC=CC=1CCCCCCCCCCCC)CCCCCCCCCCC.BrC(CCCCCCCCCC)CC1SC=CC=1.C1C(=O)N(Br)[C:65](=[O:66])[CH2:64]1.[S:71]1[CH:75]=[CH:74][C:73]([CH2:76][OH:77])=[CH:72]1.C(Cl)(=O)C>C(Cl)(Cl)Cl.C(O)(=O)C.CN(C1C=CN=CC=1)C>[C:65]([O:77][CH2:76][C:73]1[CH:74]=[CH:75][S:71][CH:72]=1)(=[O:66])[CH3:64].[S:71]1[CH:75]=[CH:74][C:73]([CH2:76][OH:77])=[CH:72]1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)CO
Step Two
Name
C—H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
chloroform acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Six
Name
hydroxymethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
O-alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
3,3′″-Didodecylquaterthiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=C(SC=C1)C=1SC=CC1C=1SC=CC1C=1SC=CC1CCCCCCCCCCCC
Step Nine
Name
2-bromododecylthiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CC=1SC=CC1)CCCCCCCCCC
Step Ten
Name
5,5′-bis(trimethyltin) 2,2′-bithiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
2,2′-Dibromo-3-3′″-didodecyl-quaterthiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CSC=C1
Name
Type
product
Smiles
Name
Type
product
Smiles
S1C=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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